molecular formula C26H25N3O2S2 B2701272 3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide CAS No. 670273-64-0

3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide

Cat. No. B2701272
CAS RN: 670273-64-0
M. Wt: 475.63
InChI Key: DHRYTFPXKUPELO-UHFFFAOYSA-N
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Description

3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide is a useful research compound. Its molecular formula is C26H25N3O2S2 and its molecular weight is 475.63. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

Research has demonstrated the synthesis and evaluation of various dihydrothieno[2,3-d]pyrimidin derivatives, showcasing their potential in antiviral applications. Specifically, studies have highlighted their activity against HIV-1, suggesting a promising avenue for developing new antiretroviral agents. The research focused on synthesizing annulated analogues of HEPT, with some compounds displaying significant activity against HIV-1, indicating their potential utility in designing novel therapeutic strategies for HIV/AIDS treatment (Danel, Pedersen, & Nielsen, 1998).

Antimicrobial and Antitumor Activity

Compounds related to 3-((3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylpropanamide have been synthesized and assessed for their antimicrobial and antitumor properties. New derivatives incorporating the pyrimidine ring have been reported, with selected examples showing moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Additionally, some derivatives have been synthesized and evaluated for their antitumor activity, displaying potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Chemical Synthesis and Characterization

The compound and its derivatives have been a focus of chemical synthesis and characterization, aiming to develop new heterocyclic compounds with potential biological activities. Studies have detailed the synthesis of thieno[3,2-d]pyrimidin-4-ones and their alkylation, providing insights into novel synthetic routes and the chemical properties of these compounds (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014). Another aspect of research has focused on stereoselective allylation processes for 3-oxo amides, contributing to the development of methodologies for the synthesis of structurally complex and biologically relevant molecules (Taniguchi, Oshima, & Utimoto, 1995).

properties

IUPAC Name

3-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2S2/c1-2-16-29-25(31)23-21(20-11-7-4-8-12-20)18-33-24(23)28-26(29)32-17-14-22(30)27-15-13-19-9-5-3-6-10-19/h2-12,18H,1,13-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRYTFPXKUPELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NCCC3=CC=CC=C3)SC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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